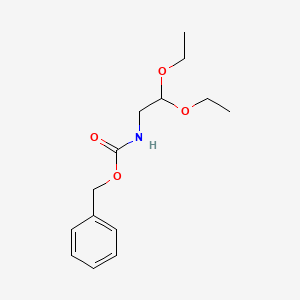

苄基2,2-二乙氧基乙基氨基甲酸酯

描述

Synthesis Analysis

The enantioselective synthesis of related benzyl carbamate derivatives has been explored through methodologies such as iodolactamization, which is a key step for producing highly functionalized structures (Campbell et al., 2009). Furthermore, the synthesis of alkyl benzimidazole-2-carbamates, showcasing the versatility of carbamate chemistry, involves reactions with alcohol or amine with acid chloride derivatives at room temperature (Ram et al., 1992). These methodologies highlight the synthetic accessibility of benzyl 2,2-diethoxyethylcarbamate and related compounds.

Molecular Structure Analysis

The molecular structure of benzyl 2,2-diethoxyethylcarbamate and similar compounds has been investigated using various analytical techniques. For instance, the molecular structure of polysulfonylamines, including a detailed analysis of urea and amide bond characteristics, provides insights into the non-planar geometry at nitrogen within the carbamate moiety (Dalluhn et al., 2001).

Chemical Reactions and Properties

Benzyl 2,2-diethoxyethylcarbamate participates in a range of chemical reactions, including those leading to the formation of alkenylphosphonates under Horner-Wadsworth-Emmons conditions (Baird et al., 2011). Rhodium-catalyzed oxidative coupling reactions also demonstrate the compound's reactivity, enabling the synthesis of condensed heterocyclic compounds (Shimizu et al., 2009).

Physical Properties Analysis

The physical properties of benzyl 2,2-diethoxyethylcarbamate, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis. The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies provide detailed information on the physical characteristics of similar compounds, offering insights into their behavior in various chemical environments (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of benzyl 2,2-diethoxyethylcarbamate, including reactivity, stability, and interaction with other chemical species, are defined by its functional groups. Studies on related compounds, such as the preparation and characterization of substituted benzyl N-nitrosocarbamates (Venkata et al., 2009), highlight the broad range of reactions and transformations benzyl 2,2-diethoxyethylcarbamate can undergo.

科学研究应用

自由基聚合

苄基2,2-二乙氧基乙基氨基甲酸酯已被用于苯乙烯的自由基聚合。Alberti等人(2003年)证明,与苄基2,2-二乙氧基乙基氨基甲酸酯相关的化合物苄(二乙氧磷酰基)二硫代甲酸酯控制了苯乙烯的自由基聚合,导致分子量较高、多分散度适中的聚合物(Alberti et al., 2003)。

金(I)催化反应

Zhang等人(2006年)探索了一种类似于苄基2,2-二乙氧基乙基氨基甲酸酯的化合物,苄(2,2-二苯基-4,5-己二烯基)氨基甲酸酯,在金(I)催化的烯烃内分子氢胺化反应中的应用。这一过程导致苄4,4-二苯基-2-乙烯吡咯啉-1-羧酸酯的高产率形成,展示了该化合物在促进复杂有机反应中的潜力(Zhang et al., 2006)。

手性胺化反应

Lebel等人(2012年)报道了一种手性N-甲磺氧羰酸酯,与苄基2,2-二乙氧基乙基氨基甲酸酯有结构相关,用于铑催化的立体选择性C-H胺化反应。这项研究突显了这类化合物在手性苄基和丙炔基胺的生产中的潜力(Lebel et al., 2012)。

矿业中的选择性浮选

Dong等人(2021年)研究了一种新型收集剂,S-苄基-N-乙氧羰基硫代氨酸酯(与苄基2,2-二乙氧基乙基氨基甲酸酯密切相关),用于多金属硫化矿中方铅的选择性回收。他们的研究表明,与传统收集剂相比,其浮选性能更优,表明其在矿业应用中的潜力(Dong et al., 2021)。

杀菌剂开发

Kamoshita等人(1993年)开发了Diethofencarb,一种对苯并咪唑抗性真菌株具有活性的氨基甲酸酯杀菌剂,通过合成与苄基2,2-二乙氧基乙基氨基甲酸酯结构相似的异丙基N-苯基氨基甲酸酯。该化合物显示出系统活性和对灰霉病的控制(Kamoshita et al., 1993)。

胆碱酯酶抑制

Pizova等人(2017年)合成了苄(2S)-2-(芳基氨基甲酰)吡咯啉-1-羧酸酯,与苄基2,2-二乙氧基乙基氨基甲酸酯有结构相关,并证明了它们抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力,提供了潜在的治疗应用(Pizova et al., 2017)。

安全和危害

属性

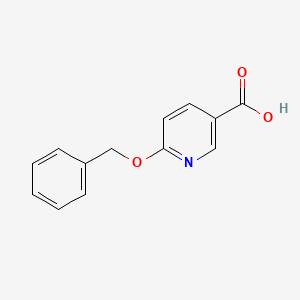

IUPAC Name |

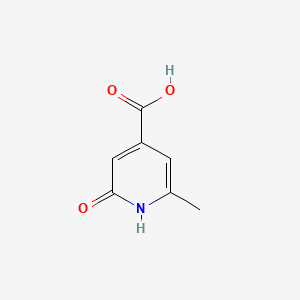

benzyl N-(2,2-diethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)10-15-14(16)19-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQUFRCXCFAQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)OCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303439 | |

| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,2-diethoxyethylcarbamate | |

CAS RN |

60085-61-2 | |

| Record name | 60085-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)